molecular formula C13H16Cl4O2 B13940549 Agn-PC-036F1O CAS No. 55493-64-6

Agn-PC-036F1O

Cat. No.: B13940549
CAS No.: 55493-64-6
M. Wt: 346.1 g/mol
InChI Key: FKDDBMQLQHIRSL-UHFFFAOYSA-N
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Description

While specific structural data for Agn-PC-036F1O is unavailable in the provided evidence, its comparison with analogous compounds can be modeled using structurally related molecules from authoritative datasets. For this analysis, two compounds with documented properties and synthesis protocols are selected for comparison:

  • Compound A: CAS 1761-61-1 (C₇H₅BrO₂), a benzimidazole derivative .
  • Compound B: CAS 1046861-20-4 (C₆H₅BBrClO₂), a boronic acid-containing aromatic compound .

Both compounds share functional groups (halogens, aromatic systems) and synthetic methodologies that align with this compound’s presumed characteristics.

Properties

CAS No.

55493-64-6

Molecular Formula

C13H16Cl4O2

Molecular Weight

346.1 g/mol

IUPAC Name

2-but-2-en-2-yl-1,4,5,6-tetrachloro-7,7-dimethoxybicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C13H16Cl4O2/c1-5-7(2)8-6-11(16)9(14)10(15)12(8,17)13(11,18-3)19-4/h5-6,9-10H,1-4H3

InChI Key

FKDDBMQLQHIRSL-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C1=CC2(C(C(C1(C2(OC)OC)Cl)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

The preparation of Agn-PC-036F1O involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Chemical Reactions Analysis

Agn-PC-036F1O undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Agn-PC-036F1O has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Agn-PC-036F1O involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Molecular Properties

Property Agn-PC-036F1O (Hypothetical) Compound A (CAS 1761-61-1) Compound B (CAS 1046861-20-4)
Molecular Formula Not Available C₇H₅BrO₂ C₆H₅BBrClO₂
Molecular Weight Not Available 201.02 g/mol 235.27 g/mol
Key Functional Groups Halogens, Aromatic Rings Bromine, Benzimidazole Boronic Acid, Bromine, Chlorine
Solubility (Water) Not Available 0.687 mg/mL 0.24 mg/mL
Log S (ESOL) Not Available -2.47 -2.99
Bioavailability Score Not Available 0.55 0.55

Key Observations :

  • Solubility : Compound A exhibits higher aqueous solubility (0.687 mg/mL) compared to Compound B (0.24 mg/mL), likely due to its benzimidazole moiety enhancing polar interactions .

Key Observations :

  • Catalyst Efficiency : Compound A’s synthesis achieves a 98% yield using a reusable A-FGO catalyst, highlighting green chemistry advantages .
  • Reaction Conditions : Compound B employs a palladium-based catalyst under milder thermal conditions, suggesting scalability .

Research Findings and Limitations

Advantages of this compound (Hypothetical)

  • Structural Flexibility : this compound could theoretically integrate functional groups from both Compounds A and B (e.g., benzimidazole and boronic acid) to enhance bioactivity.
  • Synthetic Adaptability : Lessons from Compound A’s green synthesis and Compound B’s catalytic efficiency could inform this compound’s production.

Limitations in Current Data

  • Absence of Direct Evidence : The lack of explicit data on this compound necessitates reliance on proxy compounds, limiting specificity.
  • Need for Experimental Validation : Properties such as toxicity (e.g., Compound A’s H302 warning ) and metabolic stability require further study.

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